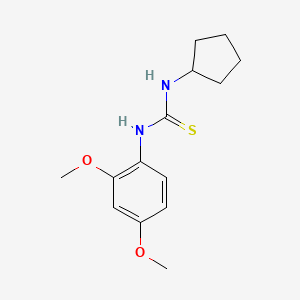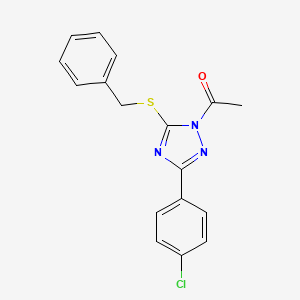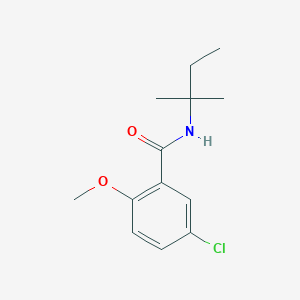
N-(2-chlorobenzyl)-N'-(4-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-N'-(4-fluorophenyl)thiourea, also known as CBFT, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thioureas, which are known for their diverse pharmacological activities. CBFT has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N'-(4-fluorophenyl)thiourea is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting specific enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound also exhibits potent antimicrobial activity against a wide range of microorganisms. In vivo studies have shown that this compound exhibits anti-inflammatory activity and reduces the production of pro-inflammatory cytokines. This compound has also been found to possess analgesic and antipyretic properties.
Advantages and Limitations for Lab Experiments
N-(2-chlorobenzyl)-N'-(4-fluorophenyl)thiourea has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. This compound also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, this compound has certain limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. This compound also exhibits cytotoxicity at high concentrations, which can affect the viability of cells in vitro.
Future Directions
There are several future directions for the study of N-(2-chlorobenzyl)-N'-(4-fluorophenyl)thiourea. One potential direction is the development of this compound analogs with improved pharmacological properties. Another direction is the investigation of the molecular targets of this compound and the elucidation of its mechanism of action. Additionally, the potential therapeutic applications of this compound in various diseases, such as cancer and infectious diseases, should be further explored. Finally, the development of novel drug delivery systems for this compound can improve its bioavailability and efficacy.
Synthesis Methods
The synthesis of N-(2-chlorobenzyl)-N'-(4-fluorophenyl)thiourea involves the reaction between 2-chlorobenzyl isothiocyanate and 4-fluoroaniline in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
N-(2-chlorobenzyl)-N'-(4-fluorophenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2S/c15-13-4-2-1-3-10(13)9-17-14(19)18-12-7-5-11(16)6-8-12/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQARCOHKWYFFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)
![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)
![3-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5804121.png)

![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5804132.png)


![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)

![N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)


![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)
![5-hydroxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5804203.png)